molecular formula C21H22N4O3 B2392327 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775351-32-0

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No.: B2392327
CAS No.: 1775351-32-0
M. Wt: 378.432
InChI Key: XQTWPMWHUCNFBL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-c]pyrimidine-dione class, featuring a bicyclic heterocyclic core fused with a 1,2,4-oxadiazole moiety. The structure includes a 5-ethyl-substituted oxadiazole ring at position 4 and a 4-vinylbenzyl group at position 2 of the pyrido-pyrimidine scaffold. Its synthesis likely follows multi-step protocols involving cyclocondensation of oxadiazole precursors with pyrimidine intermediates, as seen in analogous compounds .

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)13-25-20(26)18(19-22-17(4-2)28-23-19)16-7-5-6-12-24(16)21(25)27/h3,8-11H,1,4-7,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTWPMWHUCNFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving an appropriate nitrile and hydrazine derivative The tetrahydropyridopyrimidine core can be constructed via a multi-step process involving condensation reactions and cyclization steps

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The vinylbenzyl group can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring could lead to the formation of a corresponding oxazole derivative, while reduction of the vinylbenzyl group could yield a saturated benzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infectious diseases, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. For example, its vinylbenzyl group could be polymerized to create materials with specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several derivatives, differing primarily in substituents on the benzyl group and oxadiazole ring. Key analogues include:

Compound Substituents Key Properties References
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-pyrido[1,2-c]pyrimidine-dione 3-Fluorobenzyl Enhanced lipophilicity; potential CNS activity due to fluorine substitution
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-pyrido[1,6-a]azepine-dione 4-Fluorobenzyl Improved solubility in polar solvents; higher melting point (~250°C)
2-(4-Vinylbenzyl)-pyrido[1,2-c]pyrimidine-dione derivatives (e.g., 3-aryl-1,2,4-oxadiazole hybrids) Varied aryl groups (e.g., phenyl, coumarin) Tunable electronic properties; applications in polymerizable drug delivery systems

Pharmacological Potential

While direct biological data for the target compound is unavailable, structural parallels suggest activity as kinase inhibitors or GABA receptor modulators. Fluorinated analogues show enhanced blood-brain barrier penetration, whereas vinyl-substituted derivatives may prioritize peripheral targets .

Biological Activity

The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a novel chemical entity that incorporates the oxadiazole moiety known for its diverse biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
  • Pyrido[1,2-c]pyrimidine core : Known for its potential in medicinal chemistry.
PropertyValue
Molecular FormulaC17H20N4O3
Molecular Weight316.37 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not available

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:

  • Antibacterial Effects : Compounds with the oxadiazole scaffold have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating efficacy comparable to standard antibiotics like gentamicin .

Anticancer Activity

Oxadiazole derivatives are also explored for their anticancer potential:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways. For example, certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation .

Study 1: Antimicrobial Evaluation

In a study by Dhumal et al. (2016), a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The most active compounds showed MIC values ranging from 4 to 8 µM against Mycobacterium tuberculosis .

Study 2: Anticancer Potential

Another research effort focused on the synthesis of pyrido[1,2-c]pyrimidine derivatives containing oxadiazole rings. These compounds exhibited significant cytotoxicity against various cancer cell lines in vitro. The study concluded that the presence of the oxadiazole moiety enhanced the anticancer activity of the pyrido[1,2-c]pyrimidine scaffold .

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